molecular formula C10H10ClN3O B14548700 3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride CAS No. 61737-30-2

3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride

Cat. No.: B14548700
CAS No.: 61737-30-2
M. Wt: 223.66 g/mol
InChI Key: AXWQMWICEWXQRH-UHFFFAOYSA-N
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Description

3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride is a heterocyclic compound that belongs to the imidazoquinazoline family. This compound is known for its diverse biological activities and potential therapeutic applications. It is characterized by a fused ring system that includes an imidazole ring and a quinazoline ring, making it a unique structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization to form the imidazoquinazoline core . Another approach involves the reaction of isatoic anhydride with primary amines under microwave irradiation, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various physiological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride is unique due to its specific ring structure and the presence of both imidazole and quinazoline moieties. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

61737-30-2

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride

InChI

InChI=1S/C10H9N3O.ClH/c14-9-6-13-5-7-3-1-2-4-8(7)11-10(13)12-9;/h1-4H,5-6H2,(H,11,12,14);1H

InChI Key

AXWQMWICEWXQRH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C3N1CC(=O)N3.Cl

Origin of Product

United States

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